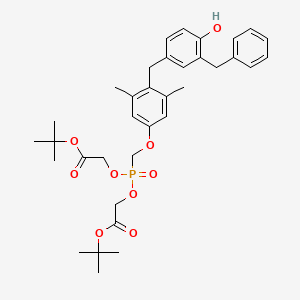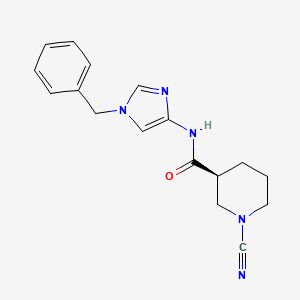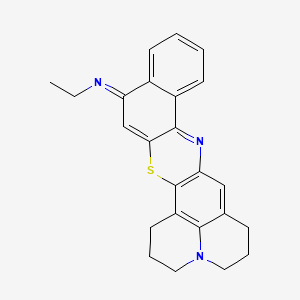
Photoacoustic contrast agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photoacoustic contrast agent-1 is a compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and structures. Photoacoustic imaging relies on the photoacoustic effect, where absorbed optical energy is converted into acoustic signals, providing high-resolution images of tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-1 involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its photoacoustic properties. The core structure is typically synthesized using organic synthesis techniques, involving reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated systems and quality control measures ensures consistency and reproducibility in the production process.
化学反应分析
Types of Reactions
Photoacoustic contrast agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its photoacoustic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the core structure.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced photoacoustic properties, such as increased absorption in the near-infrared region and improved stability in biological environments.
科学研究应用
Photoacoustic contrast agent-1 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the photoacoustic effect and develop new contrast agents with improved properties.
Biology: Employed in imaging studies to visualize biological tissues, track cellular processes, and monitor the distribution of biomolecules.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new imaging technologies and devices for medical and research purposes.
作用机制
The mechanism of action of photoacoustic contrast agent-1 involves the absorption of optical energy, typically in the near-infrared region, and the subsequent conversion of this energy into acoustic signals. The compound’s molecular structure allows it to efficiently absorb light and generate heat, leading to the expansion of surrounding tissues and the production of acoustic waves. These waves are then detected by ultrasound transducers to create high-resolution images.
相似化合物的比较
Photoacoustic contrast agent-1 is compared with other similar compounds, such as:
Gold Nanoparticles: Known for their strong optical absorption and biocompatibility, but may have limitations in terms of stability and cost.
Organic Dyes: Offer high absorption in the near-infrared region but may suffer from photobleaching and limited stability.
Semiconducting Polymeric Nanoparticles: Provide good optical properties and stability but may have challenges in terms of synthesis and functionalization.
This compound stands out due to its unique combination of high optical absorption, stability, and ease of functionalization, making it a versatile and effective contrast agent for photoacoustic imaging.
Conclusion
This compound is a valuable compound in the field of photoacoustic imaging, offering enhanced contrast and improved imaging capabilities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its importance and potential for further development and use in advanced imaging technologies.
属性
分子式 |
C24H23N3S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI 键 |
JGWZURGVCHXFAR-UHFFFAOYSA-N |
规范 SMILES |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


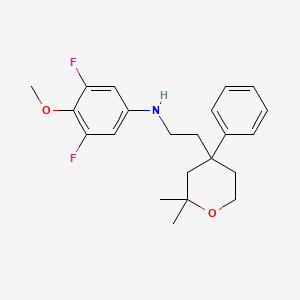

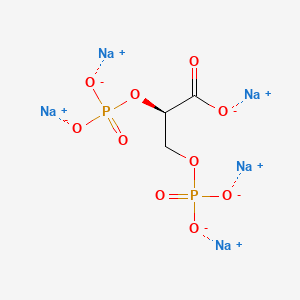
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
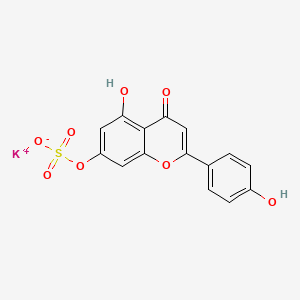
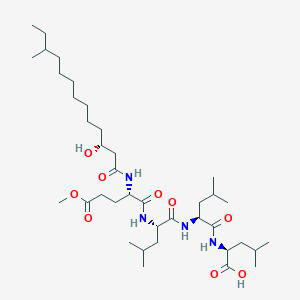

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
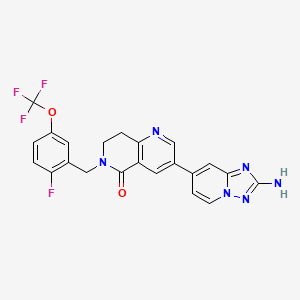

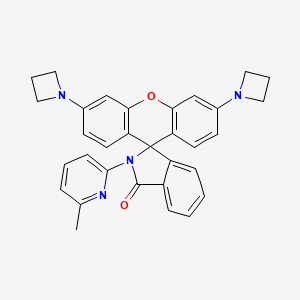
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
